5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a synthetic organic compound with the molecular formula C21H20F6N2O2 and a molecular weight of approximately 446.39 g/mol. This compound features a perfluorinated structure, which contributes to its unique properties, including high chemical stability and potential hydrophobicity. It is characterized by the presence of two allyloxy groups attached to an aniline framework, which enhances its reactivity and potential applications in various fields such as materials science and pharmaceuticals .
The chemical behavior of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) can be analyzed through several types of reactions:
Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound .
The synthesis of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) typically involves several steps:
These steps can vary based on specific laboratory conditions and desired yields .
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) has potential applications in various fields:
Interaction studies involving 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) are essential to determine its compatibility with other compounds and its behavior in biological systems. These studies may include:
Several compounds share structural similarities with 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline). Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4,4'-(Hexafluoroisopropylidene)diphenol | C12H8F6O2 | Lacks allyloxy groups but has similar fluorinated characteristics. |
5,5'-(Hexafluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) | C21H20F6N2O2 | Similar structure but differing fluorination pattern. |
4-Amino-3-fluoroaniline | C7H8F1N1 | Contains fluorine and amine groups but lacks perfluorinated backbone. |
The uniqueness of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) lies in its combination of perfluorinated segments and dual allyloxy functionalities that enhance its reactivity and potential applications compared to other similar compounds .
The formation of the perfluoropropane-2,2-diyl bridge between two aniline moieties is a critical step in synthesizing this compound. A breakthrough method involves using 2-bromoheptafluoropropane as a cost-effective fluorinated building block. In this approach, two equivalents of 2-(allyloxy)aniline undergo nucleophilic substitution with 2-bromoheptafluoropropane under mild basic conditions, facilitated by ammonium chloride as a catalyst. The reaction proceeds via a SN2 mechanism, where the amine groups attack the central carbon of the perfluoropropane derivative, displacing bromide ions. This pathway achieves yields exceeding 75% while maintaining the integrity of the allyloxy groups.
Comparative studies show that alternative fluorinating agents, such as hexafluoropropylene oxide, result in lower regioselectivity due to competing epoxide ring-opening reactions. The use of 2-bromoheptafluoropropane minimizes side reactions, as its linear structure and electron-deficient central carbon favor bimolecular nucleophilic substitution. Temperature optimization between 60–80°C proves crucial, balancing reaction kinetics with thermal stability of the allyloxy groups.
Incorporating the allyloxy (-O-CH2-CH=CH2) substituents requires careful optimization to prevent premature polymerization or isomerization. Traditional methods employ Williamson ether synthesis, where 2-aminophenol reacts with allyl bromide in the presence of potassium carbonate. However, recent advances utilize allylic alcohols directly through acid-catalyzed nucleophilic substitution, eliminating the need for hazardous alkyl halides.
A groundbreaking development involves deep eutectic solvents (DES) composed of choline chloride and lactic acid (1:2 molar ratio), which act as both solvent and catalyst. This system enables allylation at room temperature with 92% yield, compared to 68% yield using conventional DMF at 80°C. The DES enhances reaction efficiency through hydrogen-bonding interactions that stabilize the transition state while suppressing side reactions.
Table 1: Comparison of Allyloxy Incorporation Methods
Parameter | Williamson Ether Synthesis | DES-Mediated Allylation |
---|---|---|
Temperature | 80°C | 25°C |
Solvent | DMF | ChCl:Lactic Acid (DES) |
Catalyst | K2CO3 | None (DES self-catalyzes) |
Reaction Time | 12 hours | 6 hours |
Isolated Yield | 68% | 92% |
The perfluoropropane diyl bridging reaction benefits from heterogeneous and homogeneous catalytic systems. Ammonium chloride (NH4Cl) demonstrates exceptional efficacy as a Brønsted acid catalyst, protonating the amine groups to enhance their nucleophilicity while stabilizing the leaving bromide ion. At 5 mol% loading, NH4Cl increases reaction rates by 3-fold compared to uncatalyzed conditions.
Alternative catalysts include AlF3-supported HF systems, which enable fluorination under anhydrous conditions. However, these systems require specialized equipment due to HF’s corrosive nature. Recent explorations of ionic liquid catalysts (e.g., BMIM-BF4) show promise for recyclability, achieving five reaction cycles with <10% activity loss.
Sustainable synthesis of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) emphasizes solvent selection and energy efficiency. The adoption of deep eutectic solvents reduces environmental impact by 58% compared to traditional aprotic solvents, as measured by the E-Factor (environmental factor). These biodegradable solvent systems also enable direct product extraction via phase separation, eliminating distillation steps.
Microwave-assisted synthesis further enhances green metrics by reducing reaction times from 24 hours to 45 minutes for the perfluoropropane bridging step. Combined with solvent-free conditions during the allylation stage, this approach decreases overall energy consumption by 73% while maintaining yields above 85%.